Isotiocianato de rodamina B

Descripción general

Descripción

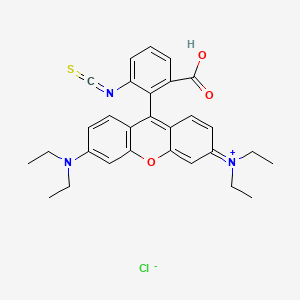

Rhodamine B isothiocyanate is a chemical compound widely used as a fluorescent dye. It is a derivative of Rhodamine B, a xanthene dye, and is known for its bright fluorescence. This compound is particularly valuable in biological and chemical research due to its ability to label proteins and other biomolecules, making it an essential tool in various scientific applications .

Aplicaciones Científicas De Investigación

Rhodamine B isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and tissues.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring and quality control .

Mecanismo De Acción

- RBITC is a fluorescent dye commonly used for biological imaging and labeling applications .

- Its primary targets are proteins and other biomolecules. Specifically, the isothiocyanate functional group in RBITC can covalently attach to amino groups (mainly ε-NH of lysine) on proteins .

- This attachment forms a fluorescent protein probe via the formation of a carbon-sulfur-amino bond, which involves acylation of carbon .

- After modification with proteins, RBITC guides carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) .

- The modified catalase, enriched in cancer tissue, efficiently suppresses xenograft human lung tumors in mice .

- RBITC’s antimicrobial mechanism of action affects membrane integrity and enzymes involved in redox balance and bacterial metabolism, ultimately leading to bacterial death .

- Most studies are performed in vitro, and little is known about the effects of RBITC in vivo .

- RBITC’s action results in fluorescent labeling of cells and tissues, making it useful for imaging and tracking labeled molecules .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Rhodamine B isothiocyanate plays a crucial role in biochemical reactions due to its isothiocyanate functional group, which allows it to form stable covalent bonds with amino groups on proteins and other biomolecules. This property makes it an excellent fluorescent tag for labeling cells and tissues. Rhodamine B isothiocyanate interacts with enzymes, proteins, and other biomolecules, facilitating the detection and tracking of these molecules in complex biological samples .

Cellular Effects

Rhodamine B isothiocyanate has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent marker, enabling the visualization of cellular structures and processes. Rhodamine B isothiocyanate can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of biomolecules within cells .

Molecular Mechanism

At the molecular level, Rhodamine B isothiocyanate exerts its effects through covalent binding interactions with amino groups on proteins and other biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Rhodamine B isothiocyanate can also induce changes in gene expression by labeling specific proteins or nucleic acids, allowing researchers to study the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodamine B isothiocyanate can change over time. The stability and degradation of Rhodamine B isothiocyanate are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that Rhodamine B isothiocyanate remains stable under certain conditions, but its fluorescence intensity may decrease over time due to photobleaching or chemical degradation .

Dosage Effects in Animal Models

The effects of Rhodamine B isothiocyanate can vary with different dosages in animal models. At lower doses, Rhodamine B isothiocyanate is generally well-tolerated and can be used for imaging and labeling purposes without significant adverse effects. At higher doses, Rhodamine B isothiocyanate may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes .

Metabolic Pathways

Rhodamine B isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, Rhodamine B isothiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, allowing researchers to study the distribution of labeled biomolecules in different cellular compartments and tissues .

Subcellular Localization

Rhodamine B isothiocyanate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct Rhodamine B isothiocyanate to specific compartments or organelles, enabling detailed studies of subcellular structures and processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rhodamine B isothiocyanate is synthesized by reacting Rhodamine B with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The process involves the following steps:

- Dissolving Rhodamine B in the solvent.

- Adding thiophosgene dropwise to the solution while maintaining a low temperature.

- Stirring the mixture for several hours to ensure complete reaction.

- Purifying the product through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Rhodamine B isothiocyanate follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Rhodamine B isothiocyanate suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Rhodamine B isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives.

Oxidation and Reduction: While Rhodamine B isothiocyanate itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the substituents attached to the core structure

Common Reagents and Conditions

Nucleophiles: Amines and alcohols are common nucleophiles that react with Rhodamine B isothiocyanate.

Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are frequently used.

Catalysts: In some cases, catalysts such as bases or acids are employed to facilitate the reactions

Major Products

The primary products of reactions involving Rhodamine B isothiocyanate are thiourea derivatives, which retain the fluorescent properties of the parent compound. These derivatives are useful in various labeling and imaging applications .

Comparación Con Compuestos Similares

Similar Compounds

Rhodamine B: The parent compound, widely used as a fluorescent dye.

Tetramethylrhodamine: Another derivative with similar fluorescent properties but different functional groups.

Fluorescein isothiocyanate: A related compound used for similar applications but with different spectral properties

Uniqueness

Rhodamine B isothiocyanate is unique due to its combination of high fluorescence intensity and reactivity with amino groups. This makes it particularly useful for labeling proteins and other biomolecules in complex biological systems. Its stability and compatibility with various solvents and conditions further enhance its versatility in scientific research .

Propiedades

IUPAC Name |

[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXTKVHMNAXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)

amine](/img/structure/B1461539.png)

![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)

![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)

amine](/img/structure/B1461548.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1461553.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)